molecular formula C27H45KO4S B15087598 Cholesteryl potassium sulfate

Cholesteryl potassium sulfate

Cat. No.: B15087598
M. Wt: 504.8 g/mol
InChI Key: DXURYUGUMKTQBU-KPNWGBFJSA-M
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Description

Cholesteryl potassium sulfate is a chemical compound with the molecular formula C27H45KO4S. It is the potassium salt of cholesteryl sulfate, which is a sulfate ester of cholesterol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesteryl potassium sulfate can be synthesized through the reaction of cholesterol with sulfuric acid in the presence of a suitable solvent. The reaction typically involves the use of dimethylformamide (DMF) as a solvent and dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds under mild conditions, resulting in the formation of cholesteryl sulfate, which is then neutralized with potassium hydroxide to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl potassium sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cholesteryl sulfonate.

    Reduction: Reduction reactions can convert this compound back to cholesterol.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Cholesteryl sulfonate.

    Reduction: Cholesterol.

    Substitution: Various cholesteryl derivatives depending on the substituent introduced.

Scientific Research Applications

Cholesteryl potassium sulfate has a wide range of applications in scientific research:

Mechanism of Action

Cholesteryl potassium sulfate exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl sulfate: The parent compound of cholesteryl potassium sulfate.

    Cholesteryl chloride: Another derivative of cholesterol with different chemical properties.

    Cholesteryl acetate: A cholesterol ester with distinct applications in research and industry.

Uniqueness

This compound is unique due to its potassium salt form, which enhances its solubility and reactivity compared to other cholesteryl derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

Molecular Formula

C27H45KO4S

Molecular Weight

504.8 g/mol

IUPAC Name

potassium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C27H46O4S.K/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1

InChI Key

DXURYUGUMKTQBU-KPNWGBFJSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[K+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[K+]

Origin of Product

United States

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